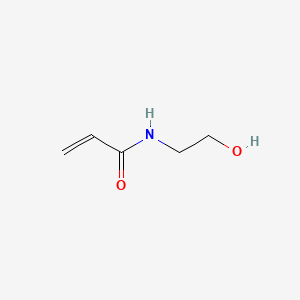

N-(2-Hydroxyethyl)acrylamide

概要

説明

N-(2-Hydroxyethyl)acrylamide is a versatile compound with the chemical formula C₅H₉NO₂. It is a monofunctional monomer known for its low skin irritation and low vapor pressure. This compound is superior in resistance to hydrolysis and adhesion to ester monomers such as hydroxyethyl acrylate and hydroxyethyl methacrylate . It exhibits high reactivity in photo-polymerization, forming hard coating films .

準備方法

N-(2-Hydroxyethyl)acrylamide can be synthesized through various methods. One common method involves the reaction of acrylic anhydride with ethylaminoethanol at low temperatures. The acrylic acid produced as a byproduct is separated by distillation . Another method involves using this compound as a functional initiator for the enzymatic ring-opening polymerization of ε-caprolactone and δ-valerolactone . This method employs Lipase B from Candida antarctica and is carried out under mild conditions using renewable solvents like 2-methyl tetrahydrofuran .

化学反応の分析

N-(2-Hydroxyethyl)acrylamide undergoes various chemical reactions, including:

Polymerization: It exhibits high reactivity in photo-polymerization, forming hard coating films.

Ring-Opening Polymerization: It acts as a functional initiator for the enzymatic ring-opening polymerization of cyclic monomers like ε-caprolactone and δ-valerolactone.

Hydrolysis: It is resistant to hydrolysis, making it stable under various conditions.

Common reagents used in these reactions include Lipase B from Candida antarctica for enzymatic polymerization and various solvents like 2-methyl tetrahydrofuran . Major products formed include polycaprolactones and amphiphilic copolymers .

科学的研究の応用

N-(2-Hydroxyethyl)acrylamide has a wide range of scientific research applications:

Hydrogels: It is used in the preparation of hydrogels for cell signaling and bioengineering research.

Luminescent Materials: It is involved in the synthesis of lanthanide-based luminescent materials for sensors and bio-imaging.

Adhesive Hydrogels: It is used in the formation of adhesive hydrogels for smart adhesives.

Nanoparticles: It is used as a functional initiator for the preparation of nanoparticles under greener reaction conditions.

作用機序

The mechanism of action of N-(2-Hydroxyethyl)acrylamide involves its role as a monomer in polymerization reactions. It forms strong adhesive bonds with ester monomers and exhibits high reactivity in photo-polymerization . In enzymatic ring-opening polymerization, it initiates the polymerization process by interacting with the active site of the enzyme, leading to the formation of polymer chains .

類似化合物との比較

N-(2-Hydroxyethyl)acrylamide is unique in its resistance to hydrolysis and high reactivity in photo-polymerization. Similar compounds include:

N,N-Dimethyl acrylamide: Known for its high reactivity and use in various polymerization reactions.

Acryloyl morpholine: Used in the synthesis of hydrogels and other polymeric materials.

N-Isopropyl acrylamide: Known for its temperature-responsive properties.

N,N-Diethyl acrylamide: Used in the synthesis of various polymeric materials.

This compound stands out due to its superior adhesion properties and stability under various conditions .

特性

IUPAC Name |

N-(2-hydroxyethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-5(8)6-3-4-7/h2,7H,1,3-4H2,(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUORTJUPDJJXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28156-60-7 | |

| Details | Compound: (2-Hydroxyethyl)acrylamide homopolymer | |

| Record name | (2-Hydroxyethyl)acrylamide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28156-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80997843 | |

| Record name | N-(2-Hydroxyethyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7646-67-5 | |

| Record name | (2-Hydroxyethyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of HEAA influence the properties of hydrogels?

A1: HEAA, as a hydrophilic monomer, significantly impacts hydrogel properties. It can enhance [] water solubility, [] biocompatibility, and contribute to the formation of [] thermosensitive hydrogels. For instance, in a study by Turczyn et al. [], the addition of HEAA to hydrogels based on N-isopropyl acrylamide derivatives resulted in altered drug release profiles due to its hydrophilic nature.

Q2: Can HEAA-based materials resist protein adsorption?

A2: Yes, polyHEAA exhibits excellent antifouling properties, effectively resisting nonspecific protein adsorption. Research by Chen et al. [] demonstrated that polyHEAA brushes, regardless of film thickness, could almost completely prevent protein adsorption from undiluted blood plasma and serum for an hour.

Q3: What is the molecular formula and weight of HEAA?

A3: The molecular formula of HEAA is C5H9NO2, and its molecular weight is 115.13 g/mol.

Q4: Are there spectroscopic techniques used to characterize HEAA-based materials?

A4: Yes, several spectroscopic techniques are employed. Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the chemical structure of HEAA-based polymers. [, , ] Fourier transform infrared (FTIR) spectroscopy provides insights into the functional groups present in the material. [, ] Other techniques like surface plasmon resonance (SPR) [, ] and sum frequency generation (SFG) vibrational spectroscopy [] offer valuable information on surface properties and interactions.

Q5: How stable are polyHEAA-based hydrogels in biological environments?

A5: PolyHEAA-based hydrogels demonstrate remarkable stability in biological environments. Studies have shown that polyHEAA-coated gold nanoparticles retain their hydrodynamic size in human blood plasma and serum for up to 7 days. [] This stability makes them suitable for applications requiring long-term biocompatibility.

Q6: Can HEAA be used to create hydrogels with tunable mechanical properties?

A6: Yes, the mechanical properties of HEAA-based hydrogels can be tailored by incorporating other components or using specific fabrication techniques. For instance, Wu et al. [] developed a highly stretchable and tough hydrogel by combining a polyHEAA network with casein micelles. The resulting hydrogel exhibited a high compressive strength (36.5 MPa), stretchability (1460%), and toughness (∼5.98 MJ m-3) due to the synergistic interaction between the components.

Q7: Have computational methods been employed to study HEAA and its derivatives?

A8: Yes, computational chemistry techniques like molecular dynamics (MD) simulations have provided valuable insights into the behavior of HEAA at the molecular level. For example, MD simulations by Yang et al. [] revealed the influence of carbon spacer lengths in poly(N-hydroxyalkyl acrylamide) brushes on their hydration and antifouling properties.

Q8: How do structural modifications to HEAA derivatives impact their properties?

A9: Altering the carbon spacer length in HEAA derivatives directly affects their antifouling performance. Research by Yang et al. [] demonstrated that polyHMAA and polyHEAA, with shorter carbon spacer lengths, exhibit superior surface hydration and antifouling properties compared to their counterparts with longer spacer lengths. This highlights the significance of subtle structural variations in modulating the material's interaction with biological entities.

Q9: Are there strategies to enhance the stability of HEAA-based materials?

A10: Incorporating HEAA into specific formulations can improve stability. For example, in a study by Liu et al. [], a dual cross-linking strategy was employed to fabricate a pH-sensitive, stretchable, and stable ionogel artificial tongue. This approach incorporated HEAA into a network with MXene as a cross-linking agent, resulting in a material with excellent water retention and stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)

![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3029651.png)